molecular formula C11H10N2O B10978448 1H-benzimidazol-1-yl(cyclopropyl)methanone

1H-benzimidazol-1-yl(cyclopropyl)methanone

Cat. No.: B10978448
M. Wt: 186.21 g/mol
InChI Key: WPPTWWQQNUPCQL-UHFFFAOYSA-N
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Description

1H-1,3-BENZIMIDAZOL-1-YL(CYCLOPROPYL)METHANONE is a heterocyclic compound that features a benzimidazole ring fused with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL(CYCLOPROPYL)METHANONE typically involves the condensation of ortho-phenylenediamine with cyclopropyl carboxylic acid derivatives. The reaction is often catalyzed by acidic or basic conditions, with common reagents including hydrochloric acid or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of 1H-1,3-BENZIMIDAZOL-1-YL(CYCLOPROPYL)METHANONE may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 1H-1,3-BENZIMIDAZOL-1-YL(CYCLOPROPYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their unique properties and applications .

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(CYCLOPROPYL)METHANONE involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

benzimidazol-1-yl(cyclopropyl)methanone

InChI

InChI=1S/C11H10N2O/c14-11(8-5-6-8)13-7-12-9-3-1-2-4-10(9)13/h1-4,7-8H,5-6H2

InChI Key

WPPTWWQQNUPCQL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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